

Application of Fasiglifam in Studying Gq Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | Fasiglifam | |
| Cat. No.: | B1672068 | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (also known as TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β -cells and plays a crucial role in glucosestimulated insulin secretion (GSIS).[3][4] **Fasiglifam** acts as an ago-allosteric modulator of GPR40, enhancing the effects of endogenous free fatty acids.[3] Its mechanism of action is primarily mediated through the Gqq signaling pathway.[5][6][7]

Upon binding to GPR40, **Fasiglifam** induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein.[4] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] The resulting increase in intracellular calcium and activation of PKC are key events that potentiate the exocytosis of insulin granules in a glucose-dependent manner.[6][7]

Fasiglifam was developed as a promising therapeutic agent for type 2 diabetes. However, its clinical development was terminated during Phase 3 trials due to concerns about liver safety.[8] Despite its withdrawal from clinical development, **Fasiglifam** remains a valuable research tool



for investigating the intricacies of Gq signaling pathways, particularly in the context of GPR40 activation and pancreatic β -cell physiology. Its high potency and selectivity make it an excellent pharmacological probe to dissect the downstream events of Gq activation.

These application notes provide detailed protocols for utilizing **Fasiglifam** to study Gq signaling pathways in vitro, focusing on two key downstream events: inositol monophosphate (IP-1) accumulation and intracellular calcium mobilization.

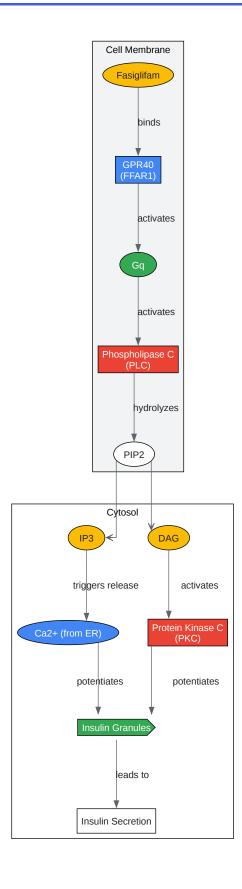
Data Presentation

Table 1: In Vitro Pharmacological Data for **Fasiglifam** (TAK-875)

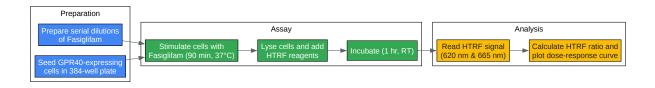
| Parameter | Cell Line | Assay Type | Value | Reference |
|-----------|------------|-----------------------------------|----------|-----------|
| EC50 | CHO-hGPR40 | IP Production | 0.072 μΜ | [1] |
| EC50 | СНО | Intracellular Calcium Increase | 0.016 μΜ | [2] |
| EC50 | GPR40 | GPR40 Activation | 72 nM | [1][2] |

Signaling Pathway Diagram











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 4. GPR40 (FFAR1) Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. IP accumulation assay [bio-protocol.org]
- 6. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Fasiglifam in Studying Gq Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672068#application-of-fasiglifam-in-studying-gq-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com